8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a fluorine atom and a methoxy group, which contribute to its chemical reactivity and biological activity. The molecular formula for this compound is , and it is classified under the category of benzopyran derivatives, which are known for their diverse pharmacological properties.
The synthesis of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves several steps, including the introduction of the fluorine atom and the methoxy group onto the benzopyran scaffold. One common method includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, solvents such as dimethylformamide or ethanol are employed to facilitate these reactions.
The molecular structure of 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one features a fused benzene and pyran ring system with specific substitutions:
The compound has a molecular weight of approximately . Its structural representation can be visualized using tools like SMILES notation: COC1=CC(=O)C2=C(C=C1)C(=C(O2)F)O
.
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can participate in various chemical reactions:
Common reagents used in these reactions include sodium borohydride for reductions and hydrogen peroxide for oxidations. Reaction yields and conditions must be optimized based on the specific functional groups present in the molecule.
The mechanism of action for 8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with biological targets:
Data from studies suggest that this compound may exhibit antimicrobial and anticancer properties, making it a subject of interest in drug development.
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) are essential for characterizing this compound but require experimental determination.
8-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific applications:
This compound's diverse applications highlight its significance in both research and industry contexts, warranting further exploration into its properties and potential uses.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7